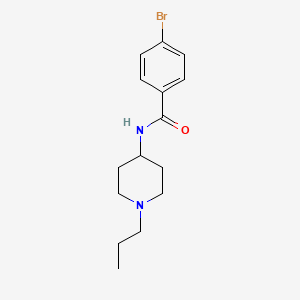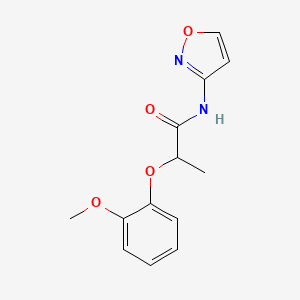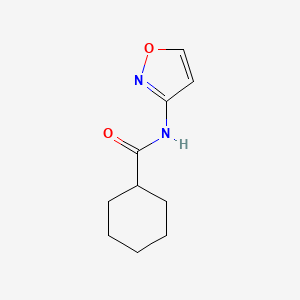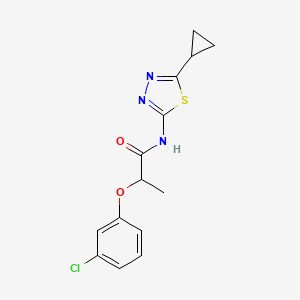
4-bromo-N-(1-propylpiperidin-4-yl)benzamide
Overview
Description
4-bromo-N-(1-propylpiperidin-4-yl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is characterized by the presence of a bromine atom at the fourth position of the benzene ring, a propyl group attached to the nitrogen atom of the piperidine ring, and a benzamide moiety. This compound has garnered interest due to its potential biological activities and applications in various scientific fields.
Mechanism of Action
Target of Action
The primary target of 4-bromo-N-(1-propylpiperidin-4-yl)benzamide is the hypoxia-inducible factor 1 (HIF-1) . HIF-1 is an important transcription factor that targets a series of adaptation genes under hypoxic conditions . It is a heterodimeric protein composed of HIF-1α and HIF-1β subunits .
Mode of Action
The compound interacts with its target, HIF-1, by inducing the expression of HIF-1α protein and downstream target gene p21 . This interaction results in the upregulation of the expression of cleaved caspase-3, which promotes tumor cell apoptosis .
Biochemical Pathways
The compound affects the HIF-1 pathway, which plays a crucial role in cellular response to hypoxia . HIF-1α promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to hypoxic microenvironment . In contrast, HIF-1α overexpression in hypoxic cancer cells was suggested to inhibit cell division by inducing p21, p27, or p53 and to promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .
Pharmacokinetics
The design and synthesis of the compound were guided by bioisosterism and pharmacokinetic parameters
Result of Action
The result of the compound’s action is significant inhibitory bioactivity in HepG2 cells . The compound induces the expression of HIF-1α protein and downstream target gene p21, and upregulates the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Action Environment
The action of this compound is influenced by the hypoxic environment around the tumor tissue . Some scholars think that the increase of HIF expression in a hypoxic environment is beneficial to the formation of hepatic vessels, and invasion and metastasis, thereby promoting the development of tumors . Others believe that inducing HIF gene overexpression can promote the expression of apoptosis-related proteins such as Bax and Bad, while inhibiting the target gene TFDP3, in turn inhibiting tumor growth and development .
Biochemical Analysis
Biochemical Properties
4-bromo-N-(1-propylpiperidin-4-yl)benzamide has been found to interact with various enzymes and proteins. For instance, it has been reported to act as an activator of hypoxia-inducible factor 1 (HIF-1) pathways . HIF-1 is a transcription factor that plays a crucial role in cellular responses to hypoxia, and the activation of this pathway can have significant effects on cellular metabolism and survival .
Cellular Effects
In cellular studies, this compound has shown significant inhibitory bioactivity in HepG2 cells . It has been observed to induce the expression of HIF-1α protein and the downstream target gene p21, promoting cell cycle arrest and apoptosis . This suggests that this compound could potentially influence cell function and impact various cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with HIF-1α. It induces the expression of HIF-1α protein, which in turn upregulates the expression of the target gene p21 . This leads to cell cycle arrest and promotes apoptosis, demonstrating how this compound exerts its effects at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(1-propylpiperidin-4-yl)benzamide typically involves the following steps:
Bromination of Benzene:
Formation of Piperidine Derivative: The piperidine ring can be synthesized by reacting 1-bromopropane with piperidine under basic conditions to form 1-propylpiperidine.
Amidation Reaction: The final step involves the reaction of 4-bromobenzoyl chloride with 1-propylpiperidine to form this compound. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(1-propylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the benzamide moiety.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as 4-methoxy-N-(1-propylpiperidin-4-yl)benzamide when using sodium methoxide.
Oxidation: Oxidation of the piperidine ring can yield N-oxide derivatives.
Reduction: Reduction of the benzamide moiety can yield the corresponding amine.
Hydrolysis: Hydrolysis yields 4-bromobenzoic acid and 1-propylpiperidine.
Scientific Research Applications
4-bromo-N-(1-propylpiperidin-4-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain diseases or conditions.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(4-phenylthiazol-2-yl)benzamide
- 4-bromo-N-(6-methylpyridin-2-yl)benzamide
- N-(1-benzylpiperidin-4-yl)benzamide
Uniqueness
4-bromo-N-(1-propylpiperidin-4-yl)benzamide is unique due to the presence of the propyl group on the piperidine ring, which may influence its biological activity and chemical properties. The bromine atom on the benzene ring also provides a site for further functionalization, allowing for the synthesis of a wide range of derivatives with potentially diverse activities.
Properties
IUPAC Name |
4-bromo-N-(1-propylpiperidin-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O/c1-2-9-18-10-7-14(8-11-18)17-15(19)12-3-5-13(16)6-4-12/h3-6,14H,2,7-11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPBUOOKWRDZHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-DIMETHYL-N~3~-[3-(MORPHOLINOSULFONYL)PHENYL]-3-FURAMIDE](/img/structure/B4432356.png)

![2-(2,6-DICHLOROPHENYL)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE](/img/structure/B4432362.png)
![N-[(2-bromophenyl)methyl]cyclopropanecarboxamide](/img/structure/B4432367.png)

![3-ethyl-5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B4432390.png)



![2,6-DIFLUORO-N~1~-{4-[(METHYLAMINO)SULFONYL]PHENYL}BENZAMIDE](/img/structure/B4432415.png)



